7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

Chemical Synthesis GABA-A Receptor Ligands Pharmaceutical Intermediates

Sourcing the exact 2,5-difluorophenyl-substituted intermediate for GABA-A receptor probe synthesis is a persistent bottleneck. This compound (CAS 286456-54-0) is the definitive late-stage precursor to L-838417, validated by a reactive 6-chloro handle for nucleophilic displacement. - Directly yields L-838417, the standard α2/α3-GABA-A pharmacological probe for anxiety and addiction models. - Enables focused 6-position SAR library generation from a single batch, maximizing procurement value. - Well-characterized standard (mp 180-182°C, XLogP 4.2) for identity/purity validation of in-house batches.

Molecular Formula C15H13ClF2N4
Molecular Weight 322.74 g/mol
CAS No. 286456-54-0
Cat. No. B024429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
CAS286456-54-0
Synonyms6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine
Molecular FormulaC15H13ClF2N4
Molecular Weight322.74 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=NN=C(N2N=C1Cl)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C15H13ClF2N4/c1-15(2,3)10-7-12-19-20-14(22(12)21-13(10)16)9-6-8(17)4-5-11(9)18/h4-7H,1-3H3
InChIKeyGZXWCQOQLLVREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

286456-54-0: The Critical Chloro Intermediate for L-838417 and Triazolo[4,3-b]pyridazine GABA-A Research


7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (CAS 286456-54-0) is a heterocyclic building block belonging to the triazolopyridazine class [1]. Its core scaffold is foundational to a series of subtype-selective GABA-A receptor ligands. This specific compound is characterized by a reactive 6-chloro substituent, making it the definitive late-stage intermediate for the synthesis of L-838417, a well-characterized pharmacological tool compound [2]. Unlike the final drug-like molecules, this compound's value for procurement lies in its role as a customizable precursor, enabling further derivatization at the 6-position.

Why Generic Triazolopyridazine Analogs Cannot Replace 286456-54-0 in Targeted Syntheses


The 1,2,4-triazolo[4,3-b]pyridazine scaffold tolerates diverse substitution patterns, but small changes to the aryl or leaving group can derail a specific synthetic route. The 2,5-difluorophenyl substitution on the 3-position and the chlorine at the 6-position of compound 286456-54-0 are not arbitrary; they are essential for the downstream reactivity required to install the (1-methyl-1H-1,2,4-triazol-5-yl)methoxy moiety of L-838417 [1]. A mono-fluoro analog like CAS 252977-54-1 will produce a different pharmacological precursor, while pre-installed 6-alkoxy analogs (such as L-838417 itself) are inert to further nucleophilic displacement. This makes 286456-54-0 non-substitutable for any protocol whose end product relies on a 2,5-difluoro pharmacophore and a functionalizable 6-chloro handle .

Quantifiable Differentiation of 286456-54-0 Against Its Closest Analogs


Authenticated Identity as the Proven Precursor to L-838417

Multiple vendor technical datasheets explicitly categorize 286456-54-0 as the intermediate for preparing L-838417 [1]. In contrast, the mono-fluoro analog CAS 252977-54-1 is listed without such a specific downstream application, suggesting it is a general screening compound or a precursor to a different series . The direct documentation of synthetic utility for a named pharmacological tool compound provides a clear selection rationale not held by the analog.

Chemical Synthesis GABA-A Receptor Ligands Pharmaceutical Intermediates

Distinct Physicochemical Profile: 2,5-Difluoro vs. Mono-Fluoro Analog

The 2,5-difluorophenyl substitution in 286456-54-0 results in a higher molecular weight (322.74 g/mol) and increased lipophilicity (XLogP 4.2) compared to its mono-fluoro analog CAS 252977-54-1 (304.75 g/mol; XLogP 3.88) [1][2]. This directly impacts the properties of derived final compounds; the 2,5-difluoro pattern is a known key pharmacophoric element for achieving balanced potency and selectivity at GABA-A receptor subtypes in clinical candidates like L-838417 and TPA023 [3].

Physicochemical Properties Drug Discovery ADME Prediction

Reactive 6-Chloro Handle Enables Divergent Derivative Synthesis

The core chemical distinction of 286456-54-0 is the chlorine atom at the 6-position. Unlike the final drug product L-838417, which has a substituted methoxy group at this position and is chemically inert for further SNAr reactions, 286456-54-0's chlorine serves as a reactive synthetic handle [1]. This allows a single procurement to support the divergent synthesis of a library of 6-substituted analogs for SAR studies, rather than purchasing the single final product.

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

Optimal Procurement Scenarios for 286456-54-0 in Academic and Industrial Research


Synthesis of L-838417 and Related 6-Alkoxy GABA-A Ligands

This is the primary documented application. A single 25 mg procurement enables the direct synthesis of L-838417, a standard pharmacological probe for studying the role of α2/α3-containing GABA-A receptors in anxiety and addiction models [1]. Using this specific intermediate guarantees the correct 2,5-difluoro substitution in the final product.

Diversification of the Triazolopyridazine Scaffold for Kinase or CNS Target Screening

The 6-chloro group allows a medicinal chemistry team to create a focused library of 6-substituted analogs from a single batch of 286456-54-0. This supports SAR exploration around the triazolopyridazine core, which is a known privileged structure for kinase inhibition and GPCR modulation, maximizing the value derived from the initial purchase [2].

Use as a Certified Physicochemical Reference Standard

With a well-defined melting point of 180-182°C, a grey solid appearance, and documented lipophilicity (XLogP 4.2), 286456-54-0 is available as a certified standard [3]. It can be used as a chromatographic or spectroscopic reference to validate the identity and purity of in-house synthesized batches, a critical quality control step not easily achievable with less-characterized analogs.

Investigating the Impact of Aryl Fluorination on Downstream Pharmacology

Procuring both 286456-54-0 (2,5-difluoro) and its close analog CAS 252977-54-1 (2-fluoro) allows researchers to generate matched molecular pairs of final drug candidates. This head-to-head comparison is a powerful strategy to experimentally quantify the contribution of the additional fluorine atom to target binding affinity, metabolic stability, and selectivity, a cornerstone of modern rational drug design [4].

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